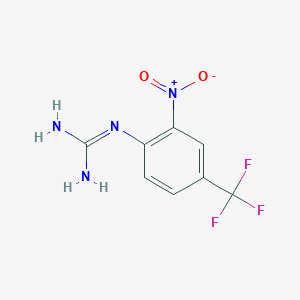
2-Nitro-4-trifluoromethylphenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-trifluoromethylphenylguanidine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a nitro group, a trifluoromethyl group, and a guanidine moiety, making it a compound of interest in both organic synthesis and applied sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-trifluoromethylphenylguanidine typically involves the guanylation of 2-nitro-4-trifluoromethylaniline. One common method includes the reaction of 2-nitro-4-trifluoromethylaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This method is efficient and can be performed in aqueous solutions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-trifluoromethylphenylguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Nitro-4-trifluoromethylphenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-trifluoromethylphenylguanidine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-4-trifluoromethylaniline
- 2-Nitro-4-trifluoromethylphenol
- 4-Trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
2-Nitro-4-trifluoromethylphenylguanidine is unique due to its combination of a nitro group, a trifluoromethyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C8H7F3N4O2 |
|---|---|
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14) |
Clé InChI |
LMLBEWIWYWRRSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


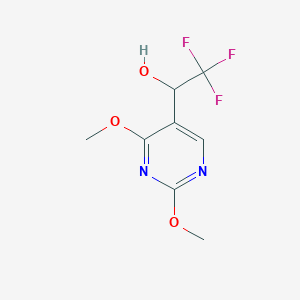

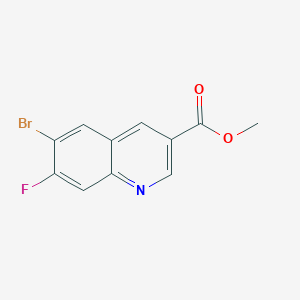
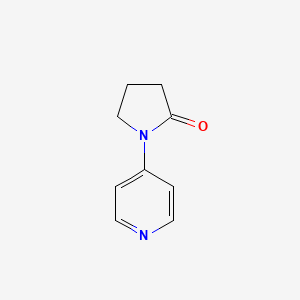
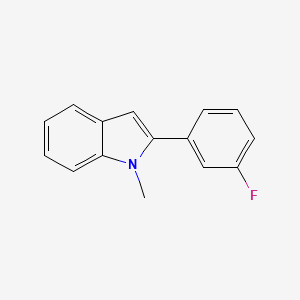
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

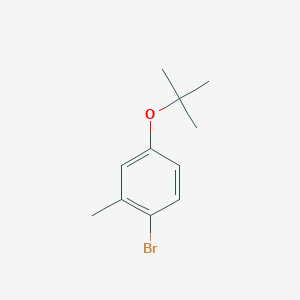
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)

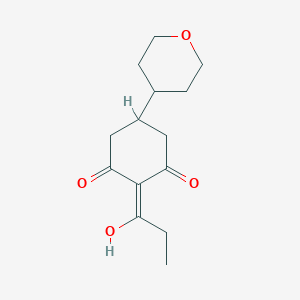
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
